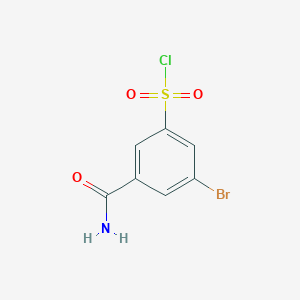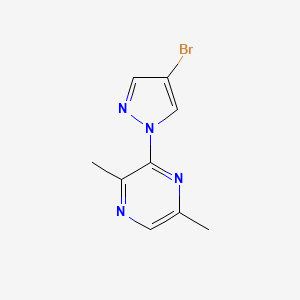
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride
概要
説明
“2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride” is a chemical compound with the CAS Number: 870483-31-1. Its molecular weight is 255.62 and its MDL number is MFCD29038823 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The IUPAC name for this compound is this compound. The InChI code is 1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid under normal conditions . It’s typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Fluorescence Derivatization Applications :
- Fluorescent derivatization of amino acids: A study by Frade et al. (2007) demonstrated the use of amino acids in fluorescence derivatization. They coupled 3-(Naphthalen-1-ylamino)propanoic acid to the amino group of various amino acids, resulting in strongly fluorescent derivatives, useful in biological assays (Frade et al., 2007).
Polymorphism in Pharmaceutical Compounds :
- Characterization of polymorphic forms: Vogt et al. (2013) characterized two polymorphic forms of an investigational pharmaceutical compound using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).
Synthesis and Structural Analysis :
- Synthesis of enantioselective compounds: Shirakawa et al. (2014) focused on the enantioselective alkylation of 2‐[(4‐Chlorobenzyliden)Amino]Propanoic Acid, demonstrating the synthesis of various compounds for potential application in pharmaceuticals (Shirakawa et al., 2014).
- Analysis of rearrangement reactions: Chernyshev et al. (2010) explored the rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine, leading to the synthesis of various derivatives. This type of research provides insights into the behavior of complex molecules (Chernyshev et al., 2010).
Anticancer and Antibacterial Activities :
- Exploration of anticancer properties: Saad and Moustafa (2011) synthesized a series of derivatives showing significant in vitro anticancer activities, suggesting potential therapeutic applications (Saad & Moustafa, 2011).
- Antibacterial and antifungal activities: Sujatha et al. (2019) assessed the antibacterial and antifungal activities of newly synthesized compounds, highlighting the potential for medical applications (Sujatha et al., 2019).
Pharmacological Activity of Derivatives :
- Pharmacologically active substances: Vasil'eva et al. (2016) discussed β-substituted γ-aminobutyric acid derivatives, including 4-amino-3phenylbutanoic acid hydrochloride, used as a nootropic agent and myorelaxant in medical practice. This study underscores the relevance of derivatives in pharmacology (Vasil'eva et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning” associated with it . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, amino acids and their derivatives can interact with various biological targets, leading to changes in cellular function. The exact interactions of 2-amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride remain to be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its site of action in the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets. For this compound, it is recommended to store the compound in an inert atmosphere at 2-8°C .
特性
IUPAC Name |
2-amino-3-(3,4,5-trifluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15;/h1-2,7H,3,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCLPJIZUMSBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1374211.png)
![4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol](/img/structure/B1374217.png)

![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)

![4-amino-1-ethyl-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1374223.png)


![2-{1-[(Phenylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374228.png)


![1-[5-(1-Benzothiophen-5-yl)furan-2-yl]ethan-1-one](/img/structure/B1374232.png)

